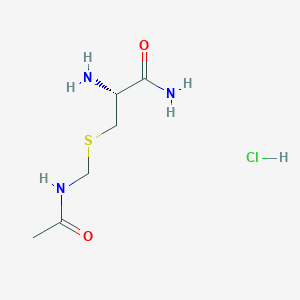

H-Cys(Acm)-NH2.HCl

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPBPZOUBWCMM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673770 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88530-32-9 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Incorporation of S Acetamidomethyl Cysteine Derivatives in Peptide Chains

Preparation of H-Cys(Acm)-NH2.HCl and Related Cysteine(Acm) Derivatives

The synthesis of S-acetamidomethyl (Acm) protected cysteine derivatives is a critical first step for their use in peptide synthesis. The Acm group provides stable protection for the thiol functionality under a variety of reaction conditions, yet it can be selectively removed when desired.

Acid-Catalyzed Acetamidomethylation of Cysteine

The primary method for introducing the Acm group onto the sulfur atom of cysteine is through an acid-catalyzed reaction. This process typically involves the reaction of cysteine hydrochloride with N-(hydroxymethyl)acetamide in the presence of a strong acid. The synthesis of H-Cys(Acm)-NH2 generally involves the protection of the cysteine's thiol group with the acetamidomethyl group to prevent unwanted side reactions like oxidation. smolecule.com Following protection, the amide bond is formed using suitable coupling agents. smolecule.com The final product is then purified, often through chromatography. smolecule.com

A common procedure for the preparation of Cys(Acm) involves the reaction of cysteine hydrochloride, N-(hydroxymethyl)acetamide (Acm), and hydrochloric acid in an aqueous solution. google.com The acidic environment facilitates the formation of a reactive N-acyliminium ion from N-(hydroxymethyl)acetamide, which then undergoes nucleophilic attack by the thiol group of cysteine.

Optimization of Reaction Conditions for S-Acetamidomethyl Cysteine Synthesis

The efficiency of the S-acetamidomethylation reaction is influenced by several factors, including reactant concentrations, temperature, and reaction time. A patented method describes the optimization of this reaction by controlling the mass ratio of hydrochloric acid, cysteine hydrochloride, Acm, and water. google.com The reaction is typically carried out at a reduced temperature, between 0-10 °C, for a duration of 18-30 hours to achieve a high yield of the desired Cys(Acm) product. google.com

| Parameter | Optimized Condition | Source |

| Reactant Ratio (HCl:Cys HCl:Acm:Water) | 4 : (0.8-1.5) : (1.6-2.4) : (3-5) by mass | google.com |

| Temperature | 0-10 °C | google.com |

| Reaction Time | 18-30 hours | google.com |

Derivatization for Specific Peptide Synthesis Strategies (e.g., Fmoc-Cys(Acm)-OH, Boc-Cys(Acm)-OH)

For integration into peptide chains during solid-phase peptide synthesis (SPPS), the Cys(Acm) amino acid must be appropriately protected at its N-terminus. The two most common protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

Fmoc-Cys(Acm)-OH: The synthesis of Fmoc-Cys(Acm)-OH can be achieved by reacting the prepared Cys(Acm) solution with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). google.com The pH of the solution is adjusted to be neutral or slightly alkaline to facilitate the reaction. google.com The crude product is then purified through a series of extraction, acidification, and washing steps. google.com This derivative is widely used in the synthesis of peptides containing disulfide bridges, as the Acm group can be removed concurrently with disulfide bond formation using iodine. peptide.compeptide.com

Boc-Cys(Acm)-OH: Similarly, Boc-Cys(Acm)-OH is prepared for use in Boc-based SPPS. This derivative is also instrumental in the synthesis of cyclic peptides with disulfide bridges. peptide.com The Acm group's stability to the acidic conditions used for Boc removal makes it an orthogonal protecting group within this strategy. bachem.com

Integration of Cys(Acm) in Solid-Phase Peptide Synthesis (SPPS)

The choice between Fmoc and Boc chemistry for SPPS depends on several factors, including the desired peptide's sequence and any post-synthesis modifications. The Cys(Acm) derivatives are compatible with both major strategies. bachem.com

Fmoc/tBu SPPS Protocols Utilizing Cys(Acm)

In the Fmoc/tBu strategy, the Nα-Fmoc group is removed with a base, typically piperidine (B6355638), while the side-chain protecting groups (like tBu) and the resin linkage are cleaved with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de Fmoc-Cys(Acm)-OH is a valuable building block in this methodology. nih.gov Its Acm group is stable to the repetitive basic treatments required for Fmoc removal and the final TFA cleavage. bachem.comnih.gov This allows for the synthesis of a fully assembled peptide with the cysteine thiol still protected.

The Acm group can be selectively removed on-resin or after cleavage from the resin. peptide.com On-resin removal can be achieved using reagents like N-chlorosuccinimide (NCS). mdpi.com Post-cleavage, the Acm group is commonly removed using iodine, which also facilitates the simultaneous formation of a disulfide bond. peptide.comsigmaaldrich.com This is particularly useful for creating cyclic peptides. However, care must be taken with certain amino acid sequences, as the Asp(OtBu)-Cys(Acm) motif can be prone to aspartimide formation under basic conditions. bachem.com

| SPPS Strategy | Nα-Protection | Side-Chain Protection | Cysteine Protection | Deprotection/Cleavage |

| Fmoc/tBu | Fmoc | tBu, Trt, Pbf, etc. thermofisher.com | Cys(Acm) | Base (Fmoc), TFA (side-chains/resin) iris-biotech.dethermofisher.com |

Boc/Bzl SPPS Protocols and Cys(Acm) Compatibility

The Boc/Bzl strategy employs an acid-labile Boc group for Nα-protection, which is removed by mild acid (e.g., TFA in DCM), and more acid-stable side-chain protecting groups like benzyl (B1604629) (Bzl) ethers and esters, which are typically removed with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). iris-biotech.depeptide.com

Boc-Cys(Acm)-OH is compatible with this strategy because the Acm group is stable to the repetitive TFA treatments used for Boc deprotection and can also withstand the final strong acid cleavage with HF or TFMSA. bachem.comchempep.com This orthogonality allows for the isolation of an Acm-protected peptide after synthesis. The Acm group can then be removed in a separate step, often using mercuric acetate (B1210297) followed by oxidation, or iodine for disulfide bond formation. bachem.comgoogle.com This makes Boc-Cys(Acm)-OH a key component for synthesizing complex peptides with specific disulfide bond requirements. iris-biotech.de

| SPPS Strategy | Nα-Protection | Side-Chain Protection | Cysteine Protection | Deprotection/Cleavage |

| Boc/Bzl | Boc | Bzl, Tos, etc. iris-biotech.de | Cys(Acm) | Mild Acid (Boc), Strong Acid (side-chains/resin) peptide.comchempep.com |

On-Resin Incorporation Techniques

The incorporation of Cys(Acm) onto a growing peptide chain on a solid support is a critical step that requires careful consideration of coupling reagents and conditions to ensure efficiency and maintain stereochemical integrity.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocols:

Fmoc-Cys(Acm)-OH is the commonly used building block for incorporating the Cys(Acm) residue during Fmoc-based SPPS. nih.gov The coupling reaction is typically mediated by phosphonium (B103445) or uronium salt-based reagents, such as HBTU, HATU, or PyBOP, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA). acs.org These reagents activate the carboxylic acid of the incoming Fmoc-Cys(Acm)-OH, facilitating the formation of a peptide bond with the free amine of the resin-bound peptide.

A recent study demonstrated the use of N-chlorosuccinimide (NCS) for the on-resin removal of the Acm group and subsequent disulfide bond formation. mdpi.comnih.gov This method offers a fast and efficient alternative to traditional iodine-based oxidation. mdpi.comnih.gov The process is advantageous as it allows for the removal of reaction by-products through simple filtration. mdpi.com Furthermore, the NCS-mediated oxidation of Cys(Acm) residues is compatible with other cysteine protecting groups like trityl (Trt) and S-trityl-isobutyl (SIT), enabling the synthesis of multi-disulfide peptides. mdpi.com For instance, in the synthesis of α-conotoxin SI, which contains two disulfide bonds, Fmoc-Cys(Acm)-OH was used for two cysteine residues, while other cysteine residues were protected with SIT and Trt groups. mdpi.com

Alternative Coupling Strategies:

To minimize the risk of racemization, which is a significant concern with cysteine derivatives, alternative coupling methods can be employed. Carbodiimide-mediated couplings, using reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are known to reduce the extent of racemization. acs.orgub.edu The use of a weaker base, like 2,4,6-trimethylpyridine (B116444) (collidine), instead of DIEA can also be beneficial. acs.orgbachem.com

The following table summarizes common on-resin incorporation techniques for Cys(Acm):

| Coupling Reagent | Additive | Base | Key Considerations |

| HBTU/HATU/PyBOP | HOBt/HOAt | DIEA/NMM | Standard, efficient coupling; potential for racemization. acs.org |

| DIC | HOBt/OxymaPure | - | Reduced racemization compared to phosphonium/uronium reagents. acs.orgub.edu |

| Pre-formed Esters (e.g., Pfp) | - | - | Minimizes racemization by avoiding in-situ activation. acs.org |

| NCS | - | - | Used for on-resin Acm removal and disulfide bond formation. mdpi.comnih.gov |

Considerations for C-Terminal Cys(Acm)-Containing Peptides

The synthesis of peptides with a C-terminal cysteine residue presents unique challenges, primarily due to the increased susceptibility of the C-terminal amino acid to racemization and other side reactions. nih.govrsc.org

Challenges:

Racemization: The α-proton of the C-terminal cysteine is particularly acidic and prone to abstraction by base, leading to epimerization. nih.govcsic.es This is exacerbated during the anchoring of the first amino acid to the resin and the repeated exposure to basic conditions during Fmoc deprotection steps in SPPS. nih.govrsc.org

Side Reactions: The formation of 3-(1-piperidinyl)alanine by-products at the C-terminal Cys position can occur through an elimination-addition reaction involving piperidine, the reagent used for Fmoc removal. rsc.orgcsic.es

Strategies to Minimize Challenges:

Several strategies have been developed to mitigate these issues:

Choice of Resin and Linker: Utilizing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can help to shield the α-proton and reduce racemization. csic.es

Modified Deprotection Conditions: Using a less basic reagent for Fmoc removal, such as 4-methylpiperidine (B120128), or adding an acidic additive like OxymaPure to the deprotection solution can help to buffer the basicity and minimize epimerization. csic.es

Protecting Group Choice: While Acm is commonly used, other protecting groups like tetrahydropyranyl (Thp) have been shown to be less prone to racemization for C-terminal cysteine residues. csic.es

Peptide Hydrazide-Based Strategy: A robust method for the epimerization-free synthesis of C-terminal Cys-containing peptide acids involves the use of peptide hydrazides. rsc.org These can be converted in situ to peptide thioesters, which then undergo mercaptoethanol-mediated hydrolysis to yield the desired peptide acid with minimal racemization. rsc.org

Application in Solution-Phase Peptide Synthesis (LPPS) and Fragment Condensation

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) and fragment condensation strategies remain crucial, especially for large-scale production and the synthesis of very long peptides or proteins. This compound and its derivatives are valuable building blocks in these approaches.

In LPPS, protected peptide fragments are synthesized in solution and then coupled together. The Acm group is stable to the conditions used for peptide bond formation and deprotection of other protecting groups (like Boc and Fmoc), making it suitable for fragment condensation. google.com For example, a protected peptide fragment containing Cys(Acm) can be synthesized and then coupled with another fragment to build a larger peptide chain. google.comgoogle.com This strategy was employed in the synthesis of a melanocortin analog, where a protected peptide fragment, Boc-Trp-Cys(Acm)-OMe, was utilized. google.com

Fragment condensation involving a C-terminal Cys(Acm) residue requires careful selection of coupling reagents to avoid racemization. The use of azide-based coupling methods or additives like HOBt or OxymaPure with carbodiimides is often preferred. highfine.com

The following table outlines the application of Cys(Acm) in different synthesis strategies:

| Synthesis Strategy | Role of Cys(Acm) | Key Advantages |

| SPPS | Fmoc-Cys(Acm)-OH is incorporated into the growing peptide chain. | High efficiency and suitability for automated synthesis. |

| LPPS | Protected Cys(Acm) amino acids or small peptide fragments are coupled in solution. | Scalability and easier purification of intermediates. |

| Fragment Condensation | Protected peptide fragments containing Cys(Acm) are synthesized and then ligated. | Enables the synthesis of large proteins and reduces cumulative errors of stepwise synthesis. rsc.org |

Challenges and Control of Stereochemical Integrity During Cys(Acm) Incorporation (e.g., Racemization)

Maintaining the stereochemical integrity of cysteine during its incorporation into a peptide chain is a significant challenge in peptide synthesis. highfine.comnih.gov Cysteine is more susceptible to racemization than most other amino acids due to the acidity of its α-proton, which is stabilized by the electron-withdrawing effect of the sulfur atom. nih.gov

Mechanisms of Racemization:

Racemization of amino acids during peptide coupling can occur through two primary mechanisms:

Oxazolone (B7731731) Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate, which can then tautomerize, leading to a loss of stereochemistry. highfine.comthieme-connect.de

Direct Enolization: Direct abstraction of the α-proton by a base can form a carbanion intermediate that is achiral, leading to racemization upon reprotonation. nih.gov Cysteine is particularly prone to this mechanism. nih.gov

Factors Influencing Racemization of Cys(Acm):

Coupling Reagents and Conditions: The use of phosphonium or uronium reagents with strong bases like DIEA and a pre-activation step significantly increases the rate of racemization. acs.org Levels of racemization can be unacceptably high, in the range of 5-33%, under such standard conditions. acs.org

Base: The strength and amount of the base used have a direct impact on racemization. acs.org

Solvent: The polarity of the solvent can also play a role, with less polar solvents sometimes leading to reduced racemization. acs.org

Protecting Group: While Cys(Acm) derivatives show a lower tendency to racemize compared to Cys(Trt) derivatives, they are still susceptible. bachem.comnih.gov

Strategies to Control Racemization:

Systematic studies have identified several strategies to minimize cysteine racemization during incorporation:

Avoid Pre-activation: Omitting the pre-activation step when using phosphonium or uronium reagents can reduce racemization by a factor of 6- to 7-fold. acs.org

Use Weaker Bases: Replacing strong bases like DIEA with weaker bases such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) is effective in reducing racemization. acs.orgbachem.com

Optimize Solvent: Using a less polar solvent mixture, such as CH2Cl2-DMF (1:1), can also be beneficial. acs.org

Carbodiimide Coupling: The use of carbodiimides like DIC with additives like HOBt or HOAt is a reliable method for minimizing racemization. acs.org

Low Temperature: Performing the coupling reaction at lower temperatures can help to reduce the rate of racemization.

The following table summarizes the impact of various factors on the racemization of Cys(Acm) and the strategies to control it:

| Factor | High Racemization Condition | Low Racemization Condition |

| Coupling Reagent | Phosphonium/Uronium salts (e.g., HBTU, HATU) with pre-activation. acs.org | Carbodiimides (e.g., DIC) or pre-formed esters. acs.org |

| Base | Strong bases (e.g., DIEA). acs.org | Weaker bases (e.g., TMP, NMM). acs.orgbachem.com |

| Activation | Pre-activation step. acs.org | No pre-activation. acs.org |

| Solvent | Neat DMF. acs.org | CH2Cl2-DMF (1:1). acs.org |

By carefully selecting the synthetic strategy, coupling reagents, and reaction conditions, the incorporation of this compound and its derivatives into peptide chains can be achieved with high efficiency and minimal loss of stereochemical integrity, enabling the synthesis of complex and biologically important peptides.

Advanced Protecting Group Chemistry of the Acetamidomethyl Acm Group

Orthogonality of the Acm Group with Other Thiol Protecting Groups

A key advantage of the Acm group is its orthogonality with a wide range of other protecting groups used in peptide synthesis. bachem.commdpi.com Orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting others, enabling the stepwise and controlled manipulation of functional groups. biotage.com The Acm group is compatible with both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies. bachem.com

Compatibility with Trityl (Trt), Methoxybenzyl (Mob), and other Acid-Labile Protecting Groups

The Acm group exhibits excellent stability under the acidic conditions typically used to remove acid-labile thiol protecting groups like Trityl (Trt), Methoxytrityl (Mmt), and p-Methoxybenzyl (Mob). bachem.commdpi.comfigshare.com These groups are readily cleaved by trifluoroacetic acid (TFA), often in the presence of scavengers, a standard step in the final deprotection and cleavage of a peptide from the resin in Fmoc-SPPS. bachem.com

The Acm group, in contrast, remains intact during this process, allowing for the purification of the Acm-protected peptide. bachem.com This stability is crucial for strategies involving the sequential formation of multiple disulfide bonds. For instance, a peptide with two cysteine residues protected by Trt and two by Acm can be treated with TFA to deprotect the Trt-cysteines, allowing for the formation of the first disulfide bond. The Acm groups remain, and the second disulfide bond can be formed in a subsequent, separate step. researchgate.netnih.gov This orthogonal approach prevents the formation of incorrect disulfide isomers. nih.gov

The compatibility extends to other acid-labile groups as well. For example, the S-phenylacetamidomethyl (Phacm) group, which shares a similar stability profile with Acm, is also orthogonal to acid-labile groups like Trt and p-MeBzl. The combination of Acm with groups like Trt, Mob, and tert-Butyl (tBu) has been successfully employed in the synthesis of complex peptides with three disulfide bonds, such as various conotoxins. mdpi.comresearchgate.net

Table 1: Orthogonality of Common Thiol Protecting Groups with Acm

| Protecting Group | Cleavage Condition | Acm Stability | Orthogonal? |

|---|---|---|---|

| Trityl (Trt) | Mild Acid (e.g., TFA) bachem.com | Stable bachem.com | Yes |

| Methoxytrityl (Mmt) | Very Mild Acid (e.g., 1-2% TFA in DCM) peptidetherapeutics.org | Stable peptidetherapeutics.org | Yes |

| p-Methoxybenzyl (Mob) | Strong Acid (e.g., HF, TFMSA) bachem.com | Stable bachem.com | Yes |

| tert-Butyl (tBu) | Strong Acid (e.g., HF, TFMSA); PhS(O)Ph/CH₃SiCl₃ mdpi.com | Stable | Yes |

Strategies for Selective Deprotection in Multi-Cysteine Peptides

The selective removal of the Acm group is pivotal for forming specific disulfide bridges in peptides containing multiple cysteines. mdpi.comresearchgate.net Various methods have been developed to deprotect Cys(Acm) residues, often with simultaneous oxidation to form the disulfide bond.

The most traditional and widely used method is iodine-mediated oxidation . mdpi.com Treatment of a peptide containing two Cys(Acm) residues with iodine in solvents like aqueous methanol (B129727) or acetic acid leads to the cleavage of the Acm groups and concurrent formation of a disulfide bridge. The rate of this reaction is solvent-dependent, which can sometimes be exploited for selectivity between Cys(Trt) and Cys(Acm). This method is a cornerstone of strategies for creating multiple disulfide bonds in a defined pattern. nih.govadventchembio.com

Deprotection can also be achieved using heavy metal reagents , such as mercury(II) acetate (B1210297) [Hg(OAc)₂] or silver(I) salts (e.g., AgOTf, AgNO₃). researchgate.netpeptide.com These reagents cleave the Acm group to yield a free thiol, which can then be oxidized to form a disulfide bond. While effective, the toxicity of heavy metals has prompted the search for alternative methods. researchgate.net

More recent strategies employ palladium(II) complexes or N-halosuccinimides . Palladium chloride (PdCl₂) can mediate Acm deprotection. researchgate.netresearchgate.net N-chlorosuccinimide (NCS) has emerged as a rapid and efficient reagent for on-resin Acm removal and disulfide bond formation, even in the presence of other protecting groups like Trt. mdpi.comresearchgate.net This provides a clean and effective orthogonal strategy for multi-disulfide peptide synthesis. mdpi.com

Table 2: Reagents for Selective Acm Deprotection

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Iodine (I₂) | Aqueous organic solvents (MeOH, AcOH) | Simultaneous deprotection and disulfide formation | adventchembio.com |

| Mercury(II) Acetate (Hg(OAc)₂) | Aqueous acetic acid (pH 4) | Cleavage to free thiol | researchgate.netpeptide.com |

| Silver(I) Trifluoromethanesulfonate (B1224126) (AgOTf) | TFA | Cleavage to free thiol | |

| Palladium(II) Chloride (PdCl₂) | Aqueous buffer | Cleavage/disulfide formation | researchgate.netresearchgate.net |

| N-Chlorosuccinimide (NCS) | Mildly acidic, on-resin or in solution | Simultaneous deprotection and disulfide formation | mdpi.comresearchgate.net |

Stability Profile of the Acm Group in Diverse Synthetic Environments

The utility of a protecting group is defined by its stability under a variety of reaction conditions encountered during peptide synthesis. The Acm group is valued for its robustness in both acidic and basic environments, which are standard in SPPS. peptide.com

Acidic Conditions (e.g., TFA, HF)

The Acm group is generally considered stable to the strong acidic conditions used for peptide cleavage from the resin and removal of other side-chain protecting groups. bachem.com It is resistant to neat trifluoroacetic acid (TFA) at room temperature and to anhydrous hydrogen fluoride (B91410) (HF) at 0°C, conditions under which groups like Boc, Trt, and Mob are cleaved. bachem.comresearchgate.netnih.gov

However, some studies have noted minor instability of the Acm group under certain acidic conditions. For example, significant loss of the Acm group has been observed in neat TFA at temperatures above 25°C and during HF treatment. nih.gov Prolonged treatment with TFA, especially in the presence of certain scavengers like triisopropylsilane (B1312306) (TIS), can also lead to partial removal of the Acm group. mdpi.comnih.gov The mechanism is thought to involve protonation of the sulfur atom, weakening the S-C bond and allowing for hydride transfer from TIS. nih.gov Despite this, for standard synthesis protocols, Acm is sufficiently stable to be considered an orthogonal protecting group compatible with acid-labile strategies. bachem.comug.edu.pl

Basic Conditions (e.g., Piperidine (B6355638), Diisopropylethylamine)

In the context of Fmoc-SPPS, the repeated use of a base is required to remove the Nα-Fmoc group at each cycle. The Acm group is completely stable to the standard conditions of 20-50% piperidine in dimethylformamide (DMF) used for Fmoc deprotection. ug.edu.plrsc.org It is also stable to weaker bases like diisopropylethylamine (DIPEA), which is often used as a neutralizing base during coupling reactions. chempep.com

This stability is critical, as premature cleavage of the thiol protecting group would lead to unwanted side reactions. However, it is noteworthy that certain peptide sequences, such as Asp(OtBu)-Cys(Acm), can be problematic as they are prone to aspartimide formation under basic conditions. bachem.com In such cases, using Cys(Trt) instead of Cys(Acm) has been shown to reduce this side reaction. bachem.com

Susceptibility to Electrophiles and Radical Reactions

The primary method for Acm group cleavage involves electrophilic attack on the sulfur atom. As discussed, iodine and N-halosuccinimides are effective electrophilic reagents for this purpose. mdpi.comresearchgate.net The reaction with iodine is thought to proceed via an electrophilic sulfenyl iodide intermediate, which then leads to disulfide formation.

The Acm group's susceptibility to radical reactions is less commonly exploited but is relevant in the context of cleavage cocktails containing scavengers. Scavengers are added to TFA cleavage cocktails to "scavenge" or trap the reactive carbocations generated from the cleavage of other protecting groups. Triisopropylsilane (TIS) can act as a reducing agent, and its presence in TFA has been shown to cause partial reduction and deprotection of the Cys(Acm) group, yielding the free thiol. nih.gov This highlights a potential incompatibility or side reaction to be aware of during the final cleavage step if full retention of the Acm group is desired.

Deprotection Strategies and Mechanistic Insights for the S Acetamidomethyl Group

Iodine-Mediated Deprotection and Concomitant Disulfide Bond Formation

The use of iodine is a prevalent method for the removal of the Acm group, which often leads to the simultaneous formation of a disulfide bond. unimelb.edu.au This oxidative cleavage is a cornerstone technique in the synthesis of cyclic peptides and proteins. researchgate.net

Mechanism of Iodine-Induced Oxidation

For a molecule like H-Cys(Acm)-NH2.HCl, which contains a single Cys(Acm) residue, treatment with iodine will typically result in the formation of a symmetrical dimer, where two molecules are joined by a disulfide bond. sigmaaldrich.com

Reaction Conditions and Optimization for Regioselective Disulfide Formation

The conditions for iodine-mediated deprotection can be tailored to achieve the desired outcome, particularly for peptides with multiple cysteine residues where regioselective disulfide bond formation is critical. biotage.com

Key reaction parameters include:

Iodine Stoichiometry: An excess of iodine, often 10 to 50-fold, is typically used to drive the reaction to completion. biotage.combachem.com The reaction is monitored, and excess iodine is quenched with a reducing agent like ascorbic acid or sodium thiosulfate (B1220275) upon completion. sigmaaldrich.combachem.com

Reaction Time: The reaction time can vary from minutes to a few hours, typically ranging from 30 to 120 minutes. sigmaaldrich.com It is often monitored by HPLC to determine the point of maximum product formation and minimize side reactions. bachem.com

Regioselectivity: For peptides with multiple pairs of cysteines, orthogonal protecting groups are employed. For instance, one pair of cysteines can be protected with the trityl (Trt) group and another with Acm. The Trt groups can be selectively removed and oxidized first, followed by the iodine-mediated deprotection and oxidation of the Acm-protected pair. sigmaaldrich.com This sequential approach allows for the controlled formation of specific disulfide bridges. mdpi.com

Table 1: General Reaction Conditions for Iodine-Mediated Acm Deprotection

| Parameter | Condition | Reference |

|---|---|---|

| Peptide Concentration | 10⁻³ to 10⁻⁴ M (for intramolecular cyclization) | bachem.com |

| Iodine | 10-50 fold excess | biotage.combachem.com |

| Solvent | Aqueous acetic acid, aqueous methanol (B129727), DMF | sigmaaldrich.combachem.com |

| Reaction Time | 30-120 minutes | sigmaaldrich.com |

| Quenching Agent | Aqueous ascorbic acid or sodium thiosulfate | sigmaaldrich.combachem.com |

Solvent Effects and Concentration Dependence

The choice of solvent and the concentration of the peptide are critical factors that influence the rate and outcome of the iodine-mediated deprotection.

Solvent Effects: The rate of reaction is highly dependent on the solvent. In polar, protic solvents such as aqueous methanol or aqueous acetic acid, the oxidation of Cys(Acm) is rapid. sigmaaldrich.com In contrast, in non-polar solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3), the reaction is extremely sluggish. sigmaaldrich.com This differential reactivity can be exploited for selective deprotection when other acid-labile protecting groups like Trt are present. sigmaaldrich.com For instance, in a non-polar solvent, iodine can selectively oxidize Cys(Trt) residues while leaving Cys(Acm) intact. sigmaaldrich.com

Concentration Dependence: The concentration of the peptide in the reaction mixture plays a crucial role in determining the product distribution, especially for peptides containing two or more Cys(Acm) residues. High peptide concentrations favor the formation of intermolecular disulfide bonds, leading to dimers and polymers. To promote the formation of intramolecular disulfide bonds (cyclic monomers), the reaction is carried out under high dilution conditions (typically 0.1 mg/mL or less). sigmaaldrich.combachem.com This minimizes the chances of two different peptide molecules reacting with each other.

Heavy Metal Ion-Mediated Deprotection

An alternative to iodine-based methods is the use of heavy metal ions, such as mercury(II) and silver(I), to remove the Acm group. peptide.com These methods are particularly useful when the goal is to obtain the free thiol rather than a disulfide bond, although subsequent oxidation can be performed if desired.

Mercuric Acetate (B1210297) (Hg(II))

Mercuric acetate, Hg(OAc)2, is an effective reagent for the deprotection of Cys(Acm). peptide.compeptide.com

The process generally involves two steps:

Reaction with Hg(II): The Acm-protected peptide is dissolved in an aqueous acidic solution, typically aqueous acetic acid at pH 4. sigmaaldrich.compeptide.compeptide.com Mercuric acetate is added, usually in a 10-fold excess per Acm group. sigmaaldrich.com The mercury(II) ion coordinates to the sulfur atom, facilitating the cleavage of the S-CH2 bond and releasing the thiol, which remains bound to the mercury.

Removal of Mercury: The resulting mercury-peptide complex is then treated with an excess of a thiol-containing reagent, such as β-mercaptoethanol. sigmaaldrich.compeptide.com This displaces the peptide's thiol from the mercury, generating the free sulfhydryl group on the peptide and a stable mercury-thiol precipitate, which can be removed by centrifugation. sigmaaldrich.compeptide.com

Table 2: Typical Protocol for Hg(II)-Mediated Acm Deprotection

| Step | Reagents and Conditions | Reference |

|---|---|---|

| 1. Deprotection | Dissolve peptide in 10% aq. AcOH (pH 4). Add Hg(OAc)₂ (10 eq./Acm). Stir at RT for 1-2 hours. | sigmaaldrich.compeptide.com |

| 2. Mercury Removal | Add β-mercaptoethanol (20 eq./Acm). Let stand for ~5 hours. | sigmaaldrich.com |

| 3. Isolation | Centrifuge to remove precipitate and desalt the supernatant. | sigmaaldrich.compeptide.com |

Silver(I) Tetrafluoroborate (B81430) (Ag(I))

Silver(I) salts, such as silver tetrafluoroborate (AgBF4) or silver trifluoromethanesulfonate (B1224126) (AgOTf), can also be used for Acm deprotection. peptide.compeptide.comnih.govjst.go.jp This method is often performed in a strong acid like trifluoroacetic acid (TFA). peptide.compeptide.com

The procedure involves:

Reaction with Ag(I): The Acm-protected peptide is dissolved in cold TFA, often with a scavenger like anisole (B1667542). peptide.comsigmaaldrich.com An excess of the silver salt is added, and the mixture is stirred at a low temperature (e.g., 4°C). peptide.comsigmaaldrich.com The silver ion facilitates the cleavage of the Acm group, forming a peptide-silver salt.

Isolation and Thiol Regeneration: The peptide-silver salt is typically precipitated with cold ether and isolated. peptide.comsigmaaldrich.com The free thiol is then regenerated by treating the salt with a reducing agent like dithiothreitol (B142953) (DTT). peptide.comsigmaaldrich.com

Table 3: Typical Protocol for Ag(I)-Mediated Acm Deprotection

| Step | Reagents and Conditions | Reference |

|---|---|---|

| 1. Deprotection | Dissolve peptide in cold TFA/anisole. Add AgBF₄ or AgOTf (e.g., 20-100 eq./Acm). Stir at 4°C for ~2 hours. | peptide.compeptide.comsigmaaldrich.com |

| 2. Isolation | Precipitate peptide-silver salt with cold ether and centrifuge. | peptide.comsigmaaldrich.com |

| 3. Thiol Regeneration | Treat precipitate with DTT (e.g., 40 eq./Acm) in aqueous acetic acid. | peptide.comsigmaaldrich.com |

Copper(II) Sulfate (B86663) (Cu(II))

The use of Copper(II) sulfate (CuSO₄) for the deprotection of S-acetamidomethyl cysteine has been investigated, particularly in the context of forming disulfide bonds. rsc.org Research has shown that in the presence of a 1,2-aminothiol and under aerobic conditions, CuSO₄ can facilitate the removal of the Acm group. rsc.org

A study involving a peptide containing both a 1,3-thiazolidine-4-carbonyl (Thz) protected cysteine and a Cys(Acm) residue found that treatment with CuSO₄ led to the deprotection of both, with the concomitant formation of a disulfide bond linking the two cysteine residues. rsc.orgnii.ac.jp The process is believed to be initiated by the ring-opening of the Thz residue, which then influences the deprotection of the nearby Cys(Acm). nii.ac.jp The presence of oxygen is crucial for the Cu(II)-mediated oxidation that drives the reaction. researchgate.net This method has been successfully applied in the one-pot synthesis of apamin (B550111), a peptide containing two disulfide bonds. rsc.orgresearchgate.net

Table 1: Conditions for Cu(II)-Mediated Acm Deprotection

| Reagent | Co-reagent/Conditions | Application | Reference |

|---|---|---|---|

| Copper(II) Sulfate (CuSO₄) | 1,2-aminothiol, aerobic conditions | Deprotection of Cys(Acm) and disulfide bond formation | rsc.org |

| Copper(II) Sulfate (CuSO₄) | In the presence of a Thz-protected cysteine | Concomitant deprotection of Thz and Acm with disulfide bond formation | nii.ac.jp |

Palladium(II) Complexes

Palladium(II) complexes have emerged as efficient reagents for the removal of the Acm group under mild, aqueous conditions, offering a significant advantage over harsher, traditional methods. researchgate.netnih.gov This approach has been shown to be rapid and effective, often requiring only a short reaction time. researchgate.netnih.goveurpepsoc.com

Research has demonstrated that PdCl₂ can be used to cleave Acm groups in water or aqueous solutions like guanidinium (B1211019) chloride (Gdn·HCl) at neutral pH. eurpepsoc.comrsc.org For instance, the complete deprotection of Cys(Acm) in a model peptide was achieved in just 15 minutes using PdCl₂. eurpepsoc.comrsc.org Following deprotection, the resulting free thiol can be engaged in further reactions, such as disulfide bond formation or native chemical ligation. researchgate.netrsc.org The versatility of this method has been highlighted in the one-pot synthesis of the ubiquitin-like protein UBL-5, where ligation, desulfurization, and Acm deprotection were performed sequentially. researchgate.netnih.goveurpepsoc.com

However, it is important to note that palladium(II) complexes can also remove other cysteine protecting groups, which may limit their orthogonality in some synthetic strategies. researchgate.net

Table 2: Palladium(II)-Mediated Acm Deprotection Examples

| Palladium Complex | Conditions | Peptide/Protein | Key Finding | Reference |

|---|---|---|---|---|

| PdCl₂ | Aqueous medium, 15 min | UBL-5 | Rapid and efficient one-pot deprotection | eurpepsoc.com |

| PdCl₂ | H₂O or Gdn·HCl, pH 7, 37 °C, 30 min | Model peptides | Total deprotection to yield free thiol | rsc.org |

| [Pd(allyl)Cl]₂ | Aqueous medium | Model peptides | Can also remove Thz, offering some orthogonality based on concentration | rsc.org |

Mechanistic Aspects of Metal-Mediated Acm Removal

The mechanism of metal-mediated Acm deprotection involves the coordination of the metal ion to the sulfur atom of the Cys(Acm) residue. This interaction weakens the sulfur-carbon bond of the Acm group, facilitating its cleavage.

In the case of palladium(II)-mediated deprotection, the reaction is believed to proceed through the formation of a palladium-thiolate complex. rsc.org The precise mechanism can be influenced by the specific palladium complex and the reaction conditions. For platinum(IV) complexes, kinetic studies have suggested a mechanism involving a bromide-bridge-mediated electron transfer process, with the reaction rate being first-order in both the platinum complex and the peptide concentration. nih.gov

For copper(II)-mediated deprotection, the process is an oxidative one. nii.ac.jp The Cu(II) ion likely oxidizes the thiol derived from another part of the peptide (like a deprotected Thz group), which then participates in the cleavage of the Acm group, leading to disulfide bond formation. nii.ac.jp The coordination environment and the acidity of the aqua-bound metal complexes are critical factors in promoting the hydrolysis of the protecting group. nih.gov

N-Halosuccinimide (NCS, NBS, NIS)-Mediated Deprotection

N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), provide a rapid and efficient method for the removal of the Acm group, often with the simultaneous formation of a disulfide bond. researchgate.netmdpi.com

On-Resin Acm Removal and Disulfide Formation

A significant advantage of using N-halosuccinimides is the ability to perform the deprotection and disulfide bond formation directly on the solid support (on-resin). mdpi.com This one-pot approach streamlines the synthesis of cyclic peptides and proteins. For example, using NCS, the on-resin cyclization of linear oxytocin (B344502), containing two Cys(Acm) residues, was achieved with high purity (≥87%). researchgate.netmdpi.com The reaction kinetics are typically fast, with deprotection and disulfide formation often completed within minutes. researchgate.netmdpi.com Recent studies have also shown that acid-activated NCS can be highly effective for on-resin disulfide assembly. acs.orgnih.gov

Mechanistic Pathways Involving Halosulfonium Cations and Sulfenyl Chlorides

The mechanism of Acm deprotection by N-halosuccinimides is thought to involve the formation of highly reactive intermediates. researchgate.netmdpi.com The N-halosuccinimide acts as a halogenating agent, reacting with the sulfur of the Acm-protected cysteine to form a halosulfonium cation. researchgate.netmdpi.compageplace.de This intermediate is unstable and subsequently breaks down, leading to the formation of a sulfenyl chloride and the release of the Acm group. researchgate.netmdpi.com Two sulfenyl chloride molecules, or a sulfenyl chloride and a free thiol, can then react to form the disulfide bond. mdpi.com DFT calculations support the hypothesis that acid activation of NCS facilitates disulfide formation by lowering the energy barrier via sulfonium (B1226848) intermediates. acs.orgresearcher.life

Compatibility with Other Cysteine Protecting Groups (e.g., Trt)

An important aspect of any deprotection strategy is its orthogonality—the ability to selectively remove one protecting group without affecting others. N-halosuccinimide-mediated Acm deprotection has shown good compatibility with other commonly used cysteine protecting groups.

Notably, it has been demonstrated that the Acm group can be removed with NCS without affecting the trityl (Trt) protecting group. researchgate.netnih.govmdpi.com This is a significant advantage, as the Trt group can be removed later under different conditions (e.g., with iodine or acid), allowing for the regioselective formation of multiple disulfide bonds in a controlled, stepwise manner. nih.govmdpi.com This orthogonality has been successfully utilized in the synthesis of multi-disulfide peptides like α-conotoxin SI. nih.govmdpi.com

Alternative Deprotection Methods and Conditions (e.g., TIS/TFA)

Beyond traditional heavy metal-based reagents, several alternative methods for Acm deprotection have been explored. These methods offer different selectivities and can be advantageous in specific synthetic contexts.

One notable alternative involves the use of trifluoroacetic acid (TFA) in combination with specific scavengers. While the Acm group is generally stable to TFA alone, prolonged treatment with a cocktail of TFA and triisopropylsilane (B1312306) (TIS) can effect its removal. mdpi.comrsc.org Research has shown that TIS is not merely a passive cation scavenger in this context but an active reducing agent that facilitates the cleavage of the S-Acm bond. nih.gov A study investigating a Cys(Acm)-containing peptide incubated in a TFA/TIS (98/2) mixture at 37°C for 12 hours observed approximately 70% deprotection. This resulted in a mixture of the free thiol (35%) and the corresponding peptide disulfide (35%). rsc.orgnih.gov

| Reagent/Cocktail | Conditions | Outcome | Reference |

| TFA / TIS (98/2) | 12 hours at 37°C | ~70% deprotection (35% free thiol, 35% disulfide). TIS acts as a reductant. | rsc.orgnih.gov |

| TFA / Thioanisole | 12 hours at 37°C | 80-90% deprotection observed. Promotes disulfide formation. | rsc.orgnih.gov |

| TFA / TES | 12 hours at 37°C | More effective at promoting Acm removal than TIS. Promotes disulfide formation. | rsc.org |

| TFA / Anisole or Phenol | 12 hours at 37°C | Similar deprotection levels to TIS, but do not promote disulfide formation. | rsc.org |

| Palladium(II) Chloride (PdCl₂) | Aqueous medium (e.g., 6 M Gn·HCl, 0.1 M phosphate, 40 mM TCEP, pH 7.0) | Rapid and efficient removal of Acm group. | mdpi.comresearchgate.net |

| N-Chlorosuccinimide (NCS) | Mild aqueous conditions | Fast removal of Acm with simultaneous disulfide bond formation. | researchgate.net |

| l-Methionine (B1676389) Selenoxide (MetSeO) | Acidic media | Directly constructs disulfide bond through deprotection of two Acm groups. | nih.gov |

| DTNP in TFA/Thioanisole | 15 equivalents of DTNP | ~90% deprotection. | nih.govrsc.org |

Considerations for Deprotection in Complex Peptide Sequences (e.g., Methionine and Tryptophan Sensitivity)

The deprotection of Cys(Acm) in peptides containing other sensitive amino acid residues, such as methionine (Met) and tryptophan (Trp), requires careful consideration to avoid unwanted side reactions. sigmaaldrich.com The choice of deprotection reagents and scavengers is critical to preserving the integrity of the final peptide.

Methionine (Met) is highly susceptible to oxidation, which converts the thioether side chain to a sulfoxide. peptide.comsigmaaldrich.com This can occur during various stages of peptide synthesis, including the cleavage and deprotection steps. peptide.com While this oxidation is sometimes reversible, preventing it is often the preferred strategy. peptide.com During deprotection, the use of certain reagents can exacerbate this issue. For instance, iodine-based methods for Acm removal are strongly oxidative. nih.gov To mitigate oxidation, scavengers like ammonium (B1175870) iodide can be added to the deprotection cocktail. uci.edu Alternatively, specific deprotection systems, such as those using l-methionine selenoxide (MetSeO), have been developed to be compatible with methionine-containing peptides. nih.gov

Tryptophan (Trp) contains an indole (B1671886) ring that is sensitive to both oxidation and reduction under certain deprotection conditions. rsc.orgnih.gov When using silane-based scavengers like TIS or TES with TFA for Acm removal, the indole ring of tryptophan can be reduced. rsc.org Similarly, prolonged exposure to cocktails containing reagents like ethanedithiol (EDT) in TFA can lead to the modification of tryptophan. sigmaaldrich.com Oxidative conditions, such as those used in iodine-mediated deprotection, can also modify the tryptophan residue. nih.gov To circumvent these issues, alternative scavengers like 2-methylindole (B41428) or anisole can be employed. rsc.org In cases of iodine-mediated Acm removal, specific additives have been identified to suppress tryptophan oxidation. nih.gov

| Sensitive Residue | Sensitivity Issue | Problematic Reagents/Conditions | Mitigation Strategies | Reference |

| Methionine (Met) | Oxidation to sulfoxide | Iodine, strong oxidants, some cleavage cocktails | Add ammonium iodide to deprotection solution; Use MetSeO-based deprotection; Shorten deprotection times. | peptide.comnih.govuci.eduthermofisher.com |

| Tryptophan (Trp) | Reduction of indole ring | TFA with TIS or TES scavengers | Use alternative scavengers like 2-methylindole or anisole. | rsc.org |

| Tryptophan (Trp) | Oxidation of indole ring | Iodine-mediated deprotection | Use additives to suppress oxidation; Utilize iodine-free methods (e.g., sulfoxide-directed). | nih.gov |

| Tryptophan (Trp) | Dithioketal formation | Prolonged exposure to EDT in TFA | Minimize exposure time; Use alternative cleavage/deprotection methods. | sigmaaldrich.com |

Advanced Applications in Peptide and Protein Synthesis and Engineering

Regioselective Disulfide Bond Formation in Multi-Disulfide Peptides

The precise pairing of cysteine residues to form disulfide bridges is critical for the three-dimensional structure and biological activity of many peptides and proteins. bachem.com The Acm group, due to its stability and orthogonal removal, is a cornerstone of strategies to achieve this regioselectivity, particularly in peptides containing multiple disulfide bonds. adventchembio.com

Sequential Disulfide Bridging Strategies

Sequential strategies involve the stepwise formation of disulfide bonds, a process greatly facilitated by the use of orthogonal protecting groups for cysteine residues. The Acm group is a key player in this approach. In a typical strategy, different cysteine residues are protected with distinct groups that can be removed under specific conditions without affecting the others. rsc.org

For instance, a common pairing is the use of the trityl (Trt) group alongside the Acm group. The Trt group is labile to mild acidic conditions, allowing for the formation of the first disulfide bond while the Acm-protected cysteines remain untouched. rsc.org Following the formation and purification of the single-disulfide intermediate, the Acm groups can be selectively removed using reagents like iodine (I2) to form the second disulfide bond. adventchembio.comrsc.org This stepwise approach ensures that the disulfide bridges are formed in a predetermined pattern, preventing the formation of misfolded isomers. adventchembio.com

The order of disulfide bond formation can be critical, and the strategic placement of Acm groups on specific cysteine pairs is a key consideration in the synthetic design. nih.gov Researchers have successfully employed combinations of protecting groups like Trt, Acm, and methoxybenzyl (Mob) or Mmt, Trt, and Acm to synthesize complex peptides with three disulfide bonds. nih.gov In these multi-step syntheses, the Acm group is often reserved for the final disulfide bond formation due to the relatively harsher conditions sometimes required for its removal. mdpi.com

Table 1: Orthogonal Protecting Groups Used in Sequential Disulfide Bond Formation

| Protecting Group | Removal Condition | Orthogonal Partner(s) |

|---|---|---|

| Trityl (Trt) | Mild acid (e.g., TFA in DCM) | Acm, Mob, Mmt |

| Acetamidomethyl (Acm) | Iodine (I2), Silver Trifluoroacetate (B77799), N-halosuccinimides (e.g., NCS), Palladium complexes, Thallium(III) trifluoroacetate | Trt, StBu, Mmt |

| tert-Butylthio (StBu) | Reduction (e.g., with thiols) | Acm |

| Methoxytrityl (Mmt) | Dilute acid (e.g., 2% TFA in DCM) | Acm, Dpm |

| Methoxybenzyl (Mob) | Strong acid (e.g., TFMSA/TFA) | Trt, Acm |

| Diphenylmethyl (Dpm) | 95% TFA | Mmt |

Simultaneous On-Resin Disulfide Formation

While sequential formation in solution is a powerful technique, forming disulfide bonds while the peptide is still attached to the solid-phase resin offers advantages in terms of ease of purification and minimizing intermolecular side reactions. bachem.com The Acm group is also amenable to on-resin manipulation.

Recent advancements have focused on developing milder and more efficient methods for on-resin Acm removal and disulfide bond formation. One such method utilizes N-chlorosuccinimide (NCS) in aqueous conditions. mdpi.com This approach allows for the simultaneous removal of Acm groups and the formation of the disulfide bridge in a single, rapid step on the resin. mdpi.comresearchgate.net A key advantage of the NCS method is its compatibility with other cysteine protecting groups like Trt, enabling the regioselective synthesis of multi-disulfide peptides directly on the solid support. mdpi.com For example, a peptide can be synthesized with two cysteines protected by Acm and another by Trt. The Acm groups can be selectively removed and oxidized with NCS to form the first disulfide bond on-resin. The Trt group remains intact and can be removed later to form a second disulfide bond. mdpi.com

Iodine-mediated oxidation is another common method for on-resin disulfide bond formation from Cys(Acm)-containing peptides. peptide.combiotage.com The reaction conditions, such as the solvent and concentration, can be optimized to favor the desired intramolecular cyclization. biotage.com Thallium(III) trifluoroacetate has also been employed for on-resin disulfide formation from Cys(Acm) residues, typically using DMF as the solvent to ensure good resin swelling.

Synthesis of Complex Disulfide-Rich Peptides (e.g., Apamin (B550111), Oxytocin (B344502), Conotoxins)

The utility of Cys(Acm) is highlighted in the successful synthesis of numerous complex, disulfide-rich peptides with significant biological activities.

Apamin: This 18-amino acid peptide from bee venom contains two disulfide bonds. Its synthesis has been a testing ground for various regioselective strategies. One approach involves using Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH. The Mmt group is removed first to form one disulfide bond, followed by iodine-mediated removal of the Acm group to form the second bridge on-resin. biotage.com Another strategy for apamin synthesis employed a copper(II)-mediated deprotection of Cys(Acm) to form a disulfide bond. rsc.orgresearchgate.netnii.ac.jp

Oxytocin: This nonapeptide hormone, with its single disulfide bridge, is a common model for validating disulfide formation strategies. mdpi.com Both solid-phase and liquid-phase syntheses of oxytocin have utilized Cys(Acm). In liquid-phase synthesis, fragments containing Cys(Acm) are coupled, and then iodine is used to simultaneously remove the Acm groups and form the cyclic disulfide structure. google.comgoogle.comwipo.intgoogleapis.com On-resin synthesis of oxytocin has been achieved by using NCS to deprotect and cyclize the Cys(Acm)-containing linear precursor. mdpi.comresearchgate.net Palladium-based chemistry has also been developed for the rapid, one-pot formation of the disulfide bond in oxytocin from Cys(Acm) precursors. nih.gov

Conotoxins: This diverse family of peptides from cone snails often contains multiple disulfide bonds, making their synthesis a significant challenge. Regioselective synthesis is crucial to obtain the correctly folded and biologically active isomer. mdpi.comsemanticscholar.org Strategies for synthesizing conotoxins frequently rely on an orthogonal protection scheme involving Acm. For example, in the synthesis of δ-conotoxins, cysteine pairs were protected with Acm, Trt, and tert-butyl (tBu) groups. nih.govresearchgate.net The first disulfide bond was formed between two unprotected cysteines, the second via iodine oxidation of the Acm-protected pair, and the third by deprotection of the tBu groups. nih.govresearchgate.net Similarly, the synthesis of µ-conotoxin isomers has been achieved using a combination of Trt, Acm, and tBu protecting groups to direct the formation of three distinct disulfide bridges. jove.com The synthesis of α-conotoxin SI has been successfully accomplished using NCS-mediated on-resin removal of Acm in the presence of a Trt-protected cysteine. mdpi.com

Table 2: Examples of Cys(Acm) in the Synthesis of Disulfide-Rich Peptides

| Peptide | Number of Disulfide Bonds | Protecting Groups Used with Acm | Key Reagents for Acm Removal/Oxidation |

|---|---|---|---|

| Apamin | 2 | Mmt, Thz, Mob | Iodine, Copper(II) |

| Oxytocin | 1 | Trt, MBzl | Iodine, NCS, Palladium complexes, Thallium(III) trifluoroacetate |

| Conotoxins (various) | 2-3 | Trt, tBu, NBzl, Mob | Iodine, NCS, Palladium complexes |

Role of Cys(Acm) in Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL)

Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) are powerful techniques that allow for the construction of large peptides and proteins from smaller, more easily synthesized or expressed fragments. nih.govthieme-connect.de NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. bachem.comscispace.com The Acm protecting group plays a vital role in expanding the utility of these methods.

Facilitating Segment Condensation for Large Peptides and Proteins

In the synthesis of large proteins using a multi-segment condensation strategy, internal cysteine residues that are not at the ligation site must be protected. The Acm group is an excellent choice for this purpose due to its stability during the NCL reaction. nih.gov It prevents the side chain thiol from interfering with the ligation chemistry. nih.gov

Furthermore, Cys(Acm) is crucial for C-to-N directional ligation strategies. In this approach, the N-terminal cysteine of an internal peptide segment is protected (often with Acm or a thiazolidine (B150603) (Thz) group) to prevent oligomerization or cyclization. bachem.comscispace.com After the first ligation at the C-terminus of this segment is complete, the Acm group can be removed to reveal the N-terminal cysteine, allowing for the next ligation step. This controlled, sequential assembly is essential for the synthesis of very large proteins. rsc.orgresearchgate.net

Integration with Desulfurization Strategies

A significant limitation of classical NCL is the requirement for a cysteine residue at the ligation junction. nih.gov To overcome this, NCL has been ingeniously combined with desulfurization chemistry. This strategy allows for ligation at a cysteine residue, which is then chemically converted to the more common alanine (B10760859) residue. nih.govpnas.orgrsc.org

The Acm group is critical in this context. When a peptide contains other cysteine residues that need to be preserved in the final protein, they must be protected during the desulfurization step. The Cys(Acm) group is stable to the radical-based desulfurization conditions used to convert Cys to Ala. nih.govpnas.org For example, Raney nickel can be used to selectively desulfurize an unprotected cysteine in the presence of a Cys(Acm) residue. nih.gov This allows for the synthesis of Cys-containing proteins with ligations at what ultimately become alanine sites.

This combined NCL/desulfurization approach, enabled by the orthogonality of the Acm group, has significantly expanded the power of chemical protein synthesis, allowing for the assembly of large, cysteine-free or cysteine-containing proteins at a wider range of ligation sites. nih.govpnas.orgresearchgate.net Palladium-based methods have also been developed for the efficient one-pot operation of ligation, removal of solubilizing tags, and desulfurization, where Acm protection plays a key role. acs.org

Pseudo-Native Chemical Ligation Approaches

Native chemical ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of unprotected peptide fragments. scispace.comnih.gov The classic NCL reaction requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov However, in certain synthetic designs, preserving the native N-terminal residue is crucial for biological activity. nih.gov This has led to the development of "pseudo-native" chemical ligation strategies.

One such approach involves the use of a pseudo-N-terminal cysteine building block that can be incorporated into a peptide sequence using standard solid-phase synthesis methods. nih.gov Upon deprotection, this building block reveals an N-terminal cysteine-like moiety on an amino acid side chain, which can then participate in a native chemical ligation reaction with a peptide thioester. nih.gov While direct use of H-Cys(Acm)-NH2.HCl in this specific context is less common, the underlying principle of utilizing a masked cysteine functionality is central. The Acm group's stability under various conditions and its selective removal make it a key component in strategies that require orthogonal protection schemes, a concept fundamental to complex, multi-step ligations. nih.govgoogle.com

Protein Semi-Synthesis and Total Chemical Synthesis

The Acm protecting group, a defining feature of this compound, has been instrumental in both the semi-synthesis and total chemical synthesis of large and complex proteins. nih.govnih.govpnas.org Its stability to both Boc and Fmoc solid-phase peptide synthesis (SPPS) chemistries allows for the strategic placement of protected cysteine residues within a peptide sequence. nih.gov

A significant challenge in the synthesis of large proteins is the poor solubility of intermediate peptide fragments. acs.org To address this, novel Acm-based solubilizing tags have been developed. For instance, an arginine-tagged acetamidomethyl (AcmR) group was successfully used in the synthesis of the human thyroid-stimulating hormone (hTSH) β-subunit to improve the handling of a poorly soluble glycopeptide fragment. nih.gov Similarly, a reversible Acm-based solubilizing tag was developed to facilitate the total chemical synthesis of a 231-residue ISG15-Lys29-Ub hybrid chain, overcoming issues of peptide insolubility during synthesis and purification. nih.govacs.org

The Acm group also plays a crucial role in multi-step ligation strategies for total protein synthesis. In the synthesis of the protooncogene H-Ras, a 166-amino acid polypeptide, an internal cysteine residue (Cys51) was protected with an Acm group. pnas.org This allowed for the sequential ligation of three peptide segments. The Acm group was selectively removed using mercury(II) acetate (B1210297) to enable the final ligation step. pnas.org This highlights the Acm group's role as a temporary protecting group that can be removed at a specific stage of a complex synthesis.

Furthermore, the selective desulfurization of cysteine residues in the presence of Cys(Acm) has expanded the scope of native chemical ligation. acs.org This allows for ligation at more common amino acid junctions, such as Xaa-Ala, by using a cysteine surrogate that is later converted to alanine. The Acm group protects other cysteine residues in the protein from the desulfurization conditions. nih.govacs.org

C-Terminal Amide Peptide Synthesis Strategies Utilizing Cys(Acm)

Peptides with a C-terminal amide are common in nature and often exhibit enhanced stability and biological activity. nih.govpeptide.com The synthesis of peptides with a C-terminal cysteine amide, however, can be challenging due to the risk of epimerization at the cysteine's α-stereocenter during C-terminal activation. nih.govrsc.org

Research has shown that using Cys(Acm) can significantly minimize this side reaction. nih.gov In one study, the formation of a C-terminal Cys(Acm) butylamide resulted in less than 1% epimerization. nih.govrsc.org This is a considerable improvement compared to other protecting groups like trityl (Trt), which can lead to significant racemization. nih.govbachem.com The stability of the Acm group under the coupling conditions helps to preserve the stereochemical integrity of the C-terminal cysteine.

C-terminal amides are typically prepared using amide-forming resins in SPPS. peptide.com The use of Fmoc-Cys(Acm)-OH in conjunction with these resins allows for the straightforward synthesis of C-terminal Cys(Acm) amides. The final deprotection of the Acm group can then be performed after the peptide is cleaved from the resin and purified.

Applications in Bioconjugation and Peptide-Based Material Design

The unique reactivity of the cysteine thiol group makes it a prime target for bioconjugation, the process of linking molecules to proteins or peptides. rsc.org The Acm group in this compound serves as a stable protecting group that can be removed to reveal a reactive thiol for subsequent modification. nih.gov

A notable application is in the development of antibody-drug conjugates (ADCs). A strategy for creating homogeneous ADCs with multiple payloads utilizes the sequential unmasking of orthogonally protected cysteine residues. nih.gov In this approach, Cys(Acm) can be used to mask a cysteine residue on a folded protein. The Acm group is stable during the conjugation of a drug to another, unprotected cysteine. It can then be selectively removed, typically with mercury(II) acetate, to allow for the site-specific conjugation of a second drug. nih.gov

In the realm of peptide-based materials, the self-assembly of peptides into well-defined nanostructures is a rapidly growing field. rsc.orgacs.org Cysteine residues can be incorporated into these peptides to facilitate disulfide bond formation, which can stabilize the resulting materials. mdpi.com The Acm group provides a means to control this process. For example, peptides containing Cys(Acm) can be synthesized and purified, and the disulfide bonds can be formed in a controlled manner after deprotection. This approach has been used to create peptide-based self-assembled monolayers (SAMs) on gold surfaces, where the thiol group is essential for anchoring the peptide to the substrate. rsc.org

Analytical and Characterization Techniques in Acm Protected Peptide Research

Chromatographic Methods for Purity Assessment (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) format, is the cornerstone for assessing the purity of synthetic peptides, including those containing Cys(Acm). biotage.com This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or byproducts from side reactions.

The purity is determined by integrating the area of the peak corresponding to the desired peptide and comparing it to the total area of all peaks in the chromatogram. A high purity level, often expected to be ≥95% for research applications, is a key indicator of a successful synthesis and purification process. google.commdpi.com The process involves injecting the peptide sample into a column packed with a nonpolar stationary phase (commonly C18). A mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) (ACN), is used for elution. nii.ac.jprsc.org Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is usually added to both solvents to improve peak shape and resolution by acting as an ion-pairing agent. google.com

The retention time (tR) of the peptide is a characteristic feature under specific chromatographic conditions, though it can be influenced by the exact amino acid sequence and modifications. nii.ac.jp For instance, in the synthesis of various peptide fragments containing Cys(Acm), RP-HPLC is used at multiple stages to monitor reaction completion and to purify intermediates and final products. google.commdpi.com Analytical HPLC is used to check the purity of crude and purified peptides, while preparative HPLC is employed to isolate the target peptide from complex mixtures. nii.ac.jpuci.edu

| Peptide/Fragment | Column | Mobile Phase A | Mobile Phase B | Gradient | Reference |

|---|---|---|---|---|---|

| H-Thz-GALYR-Cys(Acm)-FG-NH2 | Not Specified | 0.1% TFA in H2O | Not Specified | 5% to 45% B over 30 min | nii.ac.jp |

| H-Cys-GALYR-Cys(Acm)-FG-NH2 | Not Specified | 0.1% TFA in H2O | Not Specified | 5% to 45% B over 30 min | nii.ac.jp |

| H-Cys(Acm)-Pro-OMe | C18 (250x4.6 mm) | 3% ACN/H2O, 0.1% TFA | ACN | 0-10% B over 30 min | google.com |

| Fmoc-Asn(Trt)-Cys(Acm)-Pro-OMe | C18 (250x4.6 mm) | 3% ACN/H2O, 0.1% TFA | ACN | 50-90% B over 30 min | google.com |

| H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2 | Not Specified | Not Specified | Not Specified | 5–60% B in 15 min | researchgate.net |

Mass Spectrometry for Molecular Mass Confirmation (e.g., LC-MS, ESI-MS, MALDI-TOF, FAB-MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of synthetic peptides by providing an accurate measurement of their molecular mass. For H-Cys(Acm)-NH2.HCl and related peptides, this technique verifies that the correct sequence has been synthesized and that protecting groups, including Acm, are intact or have been correctly manipulated.

Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used techniques. ESI is a soft ionization method that generates multiply charged ions from the peptide, making it suitable for analyzing large molecules from a liquid phase. rsc.org When coupled with HPLC (LC-MS), it allows for the mass of each separated peak to be determined, providing a powerful method for identifying impurities. rsc.org For example, ESI-MS was used to confirm the molecular weight of an H-Cys(Acm)-Tyr-OH fragment. google.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another popular technique, especially for analyzing complex mixtures and larger peptides. thermofisher.com In MALDI-TOF, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, typically as a singly charged ion [M+H]+. thermofisher.comresearchgate.net This method is used to confirm the mass of crude and purified peptides and to monitor the progress of reactions, such as the stepwise formation of disulfide bridges in peptides containing multiple Cys(Acm) residues. mdpi.comthermofisher.comresearchgate.net

The observed molecular weight is compared against the theoretical (calculated) mass. A match between the experimental and theoretical mass confirms the peptide's identity. For this compound, the expected mass provides a clear benchmark for analysis.

| Compound/Peptide | Technique | Calculated Mass [M+H]+ (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|

| This compound | Theoretical | 192.08 (free base) | N/A | |

| H-Thz-GALYR-Cys(Acm)-FG-NH2 | LRMS | 1071.5 | 1071.2 | nii.ac.jp |

| Ac-Cys-GALYR-Cys(Acm)-FG-NH2 | LRMS | 1101.5 | 1101.6 | nii.ac.jp |

| Linear m-[A10, A22]-Hepc-1 (2 SH, 2 Acm, 2 tBu) | MALDI-TOF | 2951.33 | 2951.32 | researchgate.net |

| Acm-protected linear lucifensin | ESI-MS | 4475.1 | 4475.1 | researchgate.net |

Spectroscopic Methods (e.g., NMR, CD)

Spectroscopic methods provide deeper structural insights into Acm-protected peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton (¹H) and carbon (¹³C) NMR, is a powerful technique for unequivocally determining the chemical structure of small molecules and peptides. For H-Cys(Acm)-NH2, NMR can confirm the presence of the acetamidomethyl group through its characteristic signals, such as the methyl and methylene (B1212753) protons of the Acm group, in addition to the signals from the cysteine backbone. nih.gov While full NMR analysis can be complex for larger peptides, it is invaluable for confirming the structure of building blocks and short peptide sequences.

Amino Acid Analysis for Composition Verification

Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide. researchgate.net The process involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification. researchgate.net

For a simple compound like H-Cys(Acm)-NH2, this analysis would confirm the presence of cysteine. However, its primary utility is in the characterization of larger, more complex peptides synthesized using Acm-protected cysteine along with other amino acids. AAA verifies that the final product contains the correct amino acids in the expected stoichiometric ratios. researchgate.net It is important to note that some amino acids, like cysteine and tryptophan, can be partially or completely destroyed during standard acid hydrolysis conditions, requiring specific protocols or derivatization for accurate quantification. researchgate.net This technique serves as a fundamental check on the peptide's composition, complementing the purity data from HPLC and the identity confirmation from mass spectrometry.

Challenges and Emerging Research Directions

Development of Milder and More Efficient Deprotection Conditions

The classical methods for removing the Acm group often involve harsh and toxic reagents, such as mercury(II) [Hg(II)] or silver(I) [Ag(I)] salts, which pose significant handling and disposal issues. nih.govnih.gov While effective, these heavy metal-based procedures can lead to poor yields due to the formation of strong metal-sulfur complexes that are difficult to remove completely. nih.gov Another common method, oxidative cleavage with iodine (I2), can be highly reactive and often requires peptide-specific optimization to avoid side reactions like the formation of dehydroalanine (B155165) or iodinated adducts. nih.gov

Consequently, a significant research focus is the development of milder and more efficient deprotection protocols. Recent advancements include:

Palladium-Based Reagents: Palladium(II) complexes, such as palladium chloride (PdCl2), have emerged as a promising alternative, enabling rapid and efficient Acm removal in aqueous media under mild conditions. eurpepsoc.comresearchgate.net This method has been successfully integrated into one-pot synthesis strategies involving native chemical ligation (NCL) and desulfurization, significantly streamlining the synthesis of complex proteins. researchgate.net

N-Halosuccinimides: Reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide have been employed for the one-pot, on-resin removal of the Acm group with simultaneous disulfide bond formation. mdpi.comnih.gov NCS, in particular, has shown fast reaction kinetics and can be used in the presence of other cysteine protecting groups like Trityl (Trt), allowing for regioselective disulfide bond formation. mdpi.comnih.gov

Electrophilic Disulfides: Compounds such as 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) have been investigated for the deprotection of Cys(Acm) residues. nih.gov While deprotection of other groups like p-methoxybenzyl (Mob) on selenocysteine (B57510) was quantitative, Cys(Acm) deprotection reached approximately 90% completion, indicating a need for further optimization. nih.gov

These newer methods offer significant advantages by avoiding toxic heavy metals and providing greater compatibility with other protecting groups and sensitive amino acids. eurpepsoc.comrsc.org

Minimizing Side Reactions During Synthesis and Deprotection

The synthesis of peptides containing Cys(Acm), particularly at the C-terminus, is prone to several side reactions that can significantly impact yield and purity.

C-Terminal Epimerization: C-terminal cysteine residues are unusually susceptible to epimerization (racemization) at the α-carbon. This can occur during the attachment of the amino acid to the resin and is exacerbated by prolonged exposure to the basic conditions used for Fmoc-group removal in SPPS. rsc.orgnih.gov The use of Cys(Acm) has been shown to be more problematic than other protecting groups like Trt in this regard. csic.es Strategies to mitigate this include using alternative, milder bases like 4-methylpiperidine (B120128) or employing specific resin linkers. csic.es Research has shown that using acetonitrile (B52724) (MeCN) as the solvent during C-terminal functionalization of Cys(Acm) peptides can result in less than 1% epimerization. rsc.org

S-Alkylation: During the final acidolytic cleavage step from the resin, scavenger molecules are used to trap reactive carbocations (e.g., from tert-butyl-based protecting groups). However, the nucleophilic thiol of a deprotected cysteine or the thioether of methionine can still be susceptible to S-alkylation. researchgate.net While the Acm group itself is stable to standard TFA cleavage, issues can arise if other protecting groups release reactive species. nih.gov The development of optimized cleavage cocktails containing specific scavengers is crucial to prevent this side reaction. researchgate.net

Piperidinylalanine Formation: A side reaction specific to Fmoc SPPS is the formation of β-piperidinylalanine at the C-terminal cysteine position, which occurs via an elimination-addition reaction involving piperidine (B6355638). thieme-connect.de This is particularly problematic when the cysteine is attached to Wang-type resins.

Careful selection of protecting groups, resin types, and reaction conditions is essential to minimize these unwanted side reactions. csic.esresearchgate.net

Table 1: Comparison of C-Terminal Epimerization with Different Cys Protecting Groups This interactive table summarizes findings on epimerization during C-terminal functionalization.

| Protecting Group | Reaction Conditions | Epimerization (%) | Reference |

|---|---|---|---|

| Trt | MeOH/KOtBu | 42% | rsc.org |

| Acm | BuNH2 in MeCN | <1% | rsc.org |

| Mob | BuNH2 in MeCN | Not Detected | rsc.org |

| Bn | BuNH2 in MeCN | Not Detected | rsc.org |

| tBu | BuNH2 in MeCN | Not Detected | rsc.org |

Advancements in Automation of Acm-Related Processes in Peptide Synthesis

The automation of SPPS, pioneered by Merrifield, has revolutionized peptide synthesis by enabling the efficient production of complex sequences. peptide.comfrontiersin.org This automation extends to the complex steps involved in synthesizing peptides with multiple disulfide bonds, where Cys(Acm) plays a critical role.

The use of orthogonal protecting groups like Cys(Acm) and Cys(Mmt) allows for regioselective, on-resin disulfide bond formation, a process that can be incorporated into automated synthesis protocols. biotage.com For instance, an automated synthesizer can be programmed to first selectively deprotect Cys(Mmt) residues and form the first disulfide bond, followed by a subsequent automated step for iodine-mediated deprotection of Cys(Acm) and formation of the second bond. biotage.com